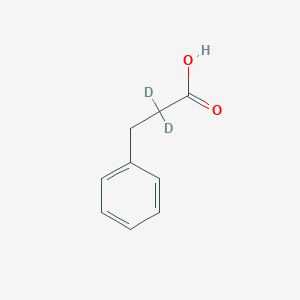

氢肉桂酸-2,2-D2

描述

Hydrocinnamic-2,2-D2 acid is a chemical compound with the molecular formula C9H8D2O2 . Its average mass is 152.187 Da and its mono-isotopic mass is 152.080627 Da . It is not intended for human or veterinary use and is used primarily for research.

Synthesis Analysis

There are numerous methods for the synthesis of hydrocinnamic acids, including constructive or destructive routes, such as reductive or oxidative reactions, rearrangements, catalytic reactions, or electrochemical conversion . One experiment aimed at the preparation of the 2,3-dibromo-3-phenylpropanoic acid from cinnamic acid by bromine addition .

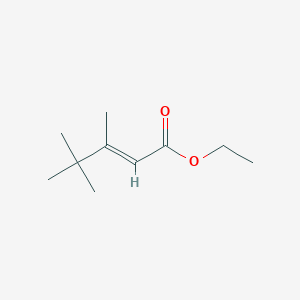

Molecular Structure Analysis

The molecular structure of Hydrocinnamic-2,2-D2 acid is represented by the formula C9H8D2O2 .

Physical And Chemical Properties Analysis

Hydrocinnamic acid has a molecular weight of 150.1745 . The IUPAC Standard InChI is InChI=1S/C9H10O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2, (H,10,11) .

科学研究应用

Role in Biosynthesis and Biological Properties

Hydrocinnamic acid is a type of simple phenolic acid, which is considered one of the most common and widely studied bioactive compounds belonging to plants’ secondary metabolites . It plays a crucial role in the biosynthesis of simple phenolic acids derived from cinnamic acid, with the participation of shikimate and phenylpropanoid pathways .

Antioxidant Activity

Hydrocinnamic acid, like other hydroxycinnamic acids, has been found to exhibit antioxidant activity . This property makes it valuable in various fields, including the cosmetic, food, pharmaceutical, and health industries .

Anticancer and Antitumor Activity

Research has shown that hydrocinnamic acid has potential anticancer and antitumor activities . This opens up possibilities for its use in the development of new therapeutic strategies.

Anti-diabetic Activity

Hydrocinnamic acid has been found to exhibit anti-diabetic activity . This suggests that it could be used in the management of diabetes, although more research is needed in this area.

Anti-inflammatory and Antimicrobial Activity

The anti-inflammatory and antimicrobial activities of hydrocinnamic acid have been documented . These properties could be harnessed in the development of new drugs and treatments.

Allelopathic Activity

Hydrocinnamic acid has been found to exhibit allelopathic activity against the parasitic weed Cuscuta campestris . This suggests potential applications in sustainable crop protection.

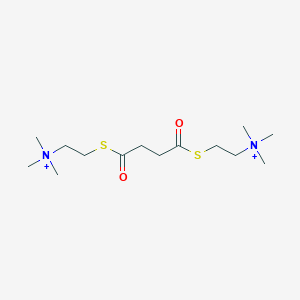

Role in Synthesis of Acyl-Coenzyme A’s

Hydrocinnamic acid has been used in the synthesis of three medium-chain acyl-Coenzyme A’s . This indicates its potential use in biochemical research and industrial applications.

Use in C–H Activation

Hydrocinnamic acid has been used in native carboxyl-assisted, Pd (II)-catalyzed ortho-C–H acetoxylation . This method of C–H activation is highly desirable in the field of organic chemistry.

作用机制

Target of Action

Hydrocinnamic-2,2-D2 acid, a derivative of hydroxycinnamic acid, is involved in various biochemical processes. It is known to interact with Palladium (II) catalysts in the process of ortho-C–H acetoxylation . This reaction is significant in many biologically active molecules .

Mode of Action

The mode of action of Hydrocinnamic-2,2-D2 acid is primarily through its interaction with its targets. For instance, it assists in the Pd(II)-catalyzed ortho-C–H acetoxylation of hydrocinnamic and phenylacetic acids . This reaction is crucial in the formation of many biologically active molecules .

Biochemical Pathways

Hydrocinnamic-2,2-D2 acid is part of the phenylpropanoid pathway , which is essential for the biosynthesis of a wide range of compounds . It is involved in the biocatalytic conversion of hydroxycinnamic acids like ferulic, caffeic, and p-coumaric acid into high-value molecules . These compounds play a pivotal role in plant-pathogen interactions .

Pharmacokinetics

The pharmacokinetics of Hydrocinnamic-2,2-D2 acid, like other hydroxycinnamic acids, involves its absorption, distribution, metabolism, and excretion (ADME). Generally, hydroxycinnamic acids have low bioavailability due to their low release from proteins, which decreases the availability of their free forms for absorption .

Result of Action

The result of Hydrocinnamic-2,2-D2 acid’s action can be seen in its involvement in various biochemical reactions. For instance, it plays a role in the Pd(II)-catalyzed ortho-C–H acetoxylation of hydrocinnamic and phenylacetic acids, contributing to the formation of many biologically active molecules .

未来方向

Hydrocinnamic acid and its derivatives have demonstrated broad-spectrum and effective antibacterial effects as well as antibiotic resistance-modifying activity . They have been characterized for their antimicrobial action against Escherichia coli . Furthermore, dual and triple combinations of these molecules with the antibiotics chloramphenicol and amoxicillin have been investigated . Future research may focus on enhancing the production of hydrocinnamic acid and optimizing extraction techniques .

属性

IUPAC Name |

2,2-dideuterio-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,10,11)/i7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMIIGOLPHOKFCH-RJSZUWSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydrocinnamic-2,2-D2 acid | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B96173.png)